5-Nitrothiazole
Overview
Description
Synthesis Analysis
The synthesis of 5-nitrothiazole derivatives often involves strategic functionalization to enhance their properties. A notable approach is the synthesis of energetic salts of trinitromethyl-substituted triazoles, where 5-nitrothiazole acts as a precursor or a component in the synthesis pathway. These materials are characterized by high density and energetic performance, suggesting their utility in applications requiring high-energy materials (Thottempudi & Shreeve, 2011).
Molecular Structure Analysis
The molecular structure of 5-nitrothiazole derivatives plays a crucial role in their reactivity and physical properties. For instance, the crystalline structure of 2-amino-5-nitrothiazole showcases a highly polarized molecular-electronic configuration, which influences its interactions and stability. Such structural insights are pivotal for understanding the material's behavior in various conditions and potential applications (Glidewell et al., 2004).
Chemical Reactions and Properties
5-Nitrothiazole and its derivatives participate in various chemical reactions, leading to a broad spectrum of compounds with potential antiparasitic activities. These reactions often involve the substitution or addition of functional groups, significantly altering the compound's bioactivity and chemical properties. Such synthetic versatility underscores the compound's utility in developing pharmaceuticals and other biologically active compounds (Saleh et al., 2015).
Physical Properties Analysis
The physical properties of 5-nitrothiazole derivatives, such as their crystalline structure and hydrogen bonding patterns, are critical for their stability and performance in various applications. Understanding these properties allows for the optimization of the compounds for specific uses, including the development of energetic materials with desirable stability and performance characteristics (Pr̆ikryl et al., 2007).
Chemical Properties Analysis
The chemical properties of 5-nitrothiazole derivatives, such as reactivity and potential for forming various functionalized compounds, are integral to their application in synthetic chemistry and materials science. For example, the synthesis of novel hybrid compounds containing the 5-nitrothiazole moiety with potential antiparasitic activity showcases the compound's versatility and applicability in medicinal chemistry (Saleh et al., 2015).
Scientific Research Applications
1. Synthesis of Azo Dyes
- Application Summary: 5-Nitrothiazole is used in the synthesis of azo dyes, which are compounds with a heterocyclic framework. These dyes have applications in various fields such as cosmetics, biomedical investigations, therapeutics, dyes and pigments, LCD displays, advanced materials, optics, storage devices, polymers, food colors, and organic synthesis .
- Method of Application: The azo dyes are derived from 2-amino-5-nitrothiazole by a traditional diazo-coupling method in an acidic medium using different coupling components .
- Results: The absorption spectra of the synthesized azo dyes were recorded in the region of 200–700 nm, exhibiting unique absorption in the longer wavelength due to the presence of a nitro group in the moiety as well as solute–solvent interaction . The compounds showed potent inhibitory effect towards the tested pathogenic strains and scavenging activity .
2. Pharmacological Activities of Azo Dye Derivatives
- Application Summary: The incorporation of heterocyclic moieties into the azo dye scaffold, which includes 5-Nitrothiazole, has improved the bioactive properties of the target derivatives .
- Method of Application: The synthesis of azo dye derivatives incorporates heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole, and quinoline .
- Results: The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .
3. Anti-tubercular Activity
- Application Summary: Nitrothiazole derivatives have been investigated for their antitubercular activity .
- Method of Application: The compounds were screened in vitro for anti-tubercular activity against the gfp reporter strain of Mycobacterium tuberculosis using supplemented middlebrook 7H9 broth media culture .
- Results: The nitrothiazole compound class is an ideal lead source against Mycobacterium tuberculosis, which flourishes in varied environments with different oxygen concentrations .
4. Synthesis of Heterocyclic Azo Dyes
- Application Summary: 5-Nitrothiazole is used in the synthesis of heterocyclic azo dyes. These dyes have a wide range of applications in cosmetics, biomedical investigations, therapeutics, dyes and pigments, LCD displays, advanced materials, optics, storage devices, polymers, food colors, and organic synthesis .
- Method of Application: The azo dyes are derived from 2-amino-5-nitrothiazole by a traditional diazo-coupling method in an acidic medium using different coupling components .
- Results: The absorption spectra of the synthesized azo dyes were recorded in the region of 200–700 nm, exhibiting unique absorption in the longer wavelength due to the presence of a nitro group in the moiety as well as solute–solvent interaction . The compounds showed potent inhibitory effect towards the tested pathogenic strains and scavenging activity .
5. Pharmacological Evaluation of Semicarbazones
- Application Summary: 5-Nitrothiazole derived semicarbazones have been designed, synthesized, and evaluated for their inhibitory activity against monoamine oxidase and cholinesterase .
- Method of Application: A library of 2-amino-5-nitrothiazole derived semicarbazones was designed, synthesized, and evaluated for in vitro MAO and ChE inhibitory activity .
- Results: The results suggest that 5-nitrothiazole derived semicarbazones could be further exploited for its multi-targeted role in the development of anti-neurodegenerative agents .
6. Enhancement of Immune Clearance of Mycobacterium tuberculosis
- Application Summary: Nitrothiazole derivatives have been reported to enhance immune clearance of dormant Mycobacterium tuberculosis by stimulating autophagy .
- Method of Application: The application involves the use of nitrothiazole derivatives tizoxanide (TIZ) and nitazoxanide (NTZ) .
- Results: NTZ inhibits the enzymatic activity of NADPH quinone oxidoreductase (NQO1), leading to the stimulation of autophagy .
7. Synthesis of Heterocyclic Azo Dyes
- Application Summary: 5-Nitrothiazole is used in the synthesis of heterocyclic azo dyes. These dyes have a wide range of applications in cosmetics, biomedical investigations, therapeutics, dyes and pigments, LCD displays, advanced materials, optics, storage devices, polymers, food colors, and organic synthesis .
- Method of Application: The azo dyes are derived from 2-amino-5-nitrothiazole by a traditional diazo-coupling method in an acidic medium using four different coupling components .
- Results: The absorption spectra of the synthesized azo dyes were recorded in the region of 200–700 nm, and the results exhibited a unique absorption in the longer wavelength due to the presence of a nitro group in the moiety as well as solute–solvent interaction . The compounds showed potent inhibitory effect towards the tested pathogenic strains and scavenging activity .
8. Pharmacological Evaluation of Semicarbazones
- Application Summary: 5-Nitrothiazole derived semicarbazones have been designed, synthesized, and evaluated for their inhibitory activity against monoamine oxidase and cholinesterase .
- Method of Application: A library of 2-amino-5-nitrothiazole derived semicarbazones was designed, synthesized, and evaluated for in vitro MAO and ChE inhibitory activity .
- Results: The results suggest that 5-nitrothiazole derived semicarbazones could be further exploited for its multi-targeted role in the development of anti-neurodegenerative agents .
9. Enhancement of Immune Clearance of Mycobacterium tuberculosis
- Application Summary: Nitrothiazole derivatives have been reported to enhance immune clearance of dormant Mycobacterium tuberculosis by stimulating autophagy .
- Method of Application: The application involves the use of nitrothiazole derivatives tizoxanide (TIZ) and nitazoxanide (NTZ) .
- Results: NTZ inhibits the enzymatic activity of NADPH quinone oxidoreductase (NQO1), leading to the stimulation of autophagy .
Safety And Hazards
Future Directions
The 5-nitrothiazole class of nitroheterocyclic drugs may represent a new lead in the treatment of human African trypanosomiasis . There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .
properties
IUPAC Name |
5-nitro-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2S/c6-5(7)3-1-4-2-8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVCJCRUFSIVHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337299 | |
Record name | 5-nitrothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitrothiazole | |
CAS RN |
14527-46-9 | |
Record name | 5-nitrothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.